9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Overview
Description
“9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Ring Construction: This step may involve the condensation of anthranilic acid derivatives with amines or other nucleophiles.
Final Coupling: The final product is obtained by coupling the triazole and quinazoline intermediates under specific conditions, such as using a catalyst or under reflux.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole or quinazoline rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Catalysis: May serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: May be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of “9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Other compounds in this class with varying substituents.
Quinazoline Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Structural Features: The presence of both hydroxyphenyl and methylphenyl groups may confer unique biological activities.
Biological Activity: Specific interactions with biological targets that differ from other similar compounds.
Conclusion
“9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one” is a compound with significant potential in various fields of scientific research. Its unique structure and diverse reactivity make it a valuable subject for further study.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
9-(3-hydroxyphenyl)-2-(4-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-13-8-10-14(11-9-13)21-24-22-23-17-6-3-7-18(28)19(17)20(26(22)25-21)15-4-2-5-16(27)12-15/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYVCLIVZFGYIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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